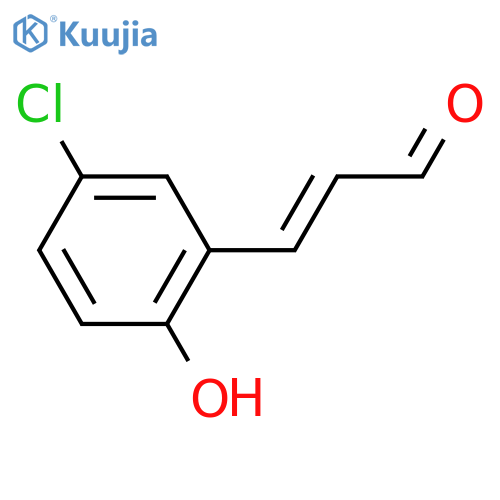

Cas no 1252024-60-4 (3-(5-chloro-2-hydroxyphenyl)prop-2-enal)

1252024-60-4 structure

商品名:3-(5-chloro-2-hydroxyphenyl)prop-2-enal

3-(5-chloro-2-hydroxyphenyl)prop-2-enal 化学的及び物理的性質

名前と識別子

-

- 3-(5-chloro-2-hydroxyphenyl)prop-2-enal

- (E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde

- NSC-110721

- (E)-3-(5-chloro-2-hydroxyphenyl)prop-2-enal

- NSC110721

- 33538-98-6

- 3-(5-chloro-2-hydroxyphenyl)acrylaldehyde

- DTXSID40419036

- 1252024-60-4

- SCHEMBL2553746

- EN300-1984764

-

- インチ: 1S/C9H7ClO2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h1-6,12H/b2-1+

- InChIKey: TWBSLXPPYNMYNJ-OWOJBTEDSA-N

- ほほえんだ: ClC1C=CC(=C(/C=C/C=O)C=1)O

計算された属性

- せいみつぶんしりょう: 182.0134572g/mol

- どういたいしつりょう: 182.0134572g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 37.3Ų

3-(5-chloro-2-hydroxyphenyl)prop-2-enal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1984764-0.05g |

3-(5-chloro-2-hydroxyphenyl)prop-2-enal |

1252024-60-4 | 0.05g |

$683.0 | 2023-09-16 | ||

| Enamine | EN300-1984764-5.0g |

3-(5-chloro-2-hydroxyphenyl)prop-2-enal |

1252024-60-4 | 5g |

$2360.0 | 2023-06-02 | ||

| Enamine | EN300-1984764-2.5g |

3-(5-chloro-2-hydroxyphenyl)prop-2-enal |

1252024-60-4 | 2.5g |

$1594.0 | 2023-09-16 | ||

| Enamine | EN300-1984764-10g |

3-(5-chloro-2-hydroxyphenyl)prop-2-enal |

1252024-60-4 | 10g |

$3500.0 | 2023-09-16 | ||

| Enamine | EN300-1984764-0.25g |

3-(5-chloro-2-hydroxyphenyl)prop-2-enal |

1252024-60-4 | 0.25g |

$748.0 | 2023-09-16 | ||

| Enamine | EN300-1984764-0.5g |

3-(5-chloro-2-hydroxyphenyl)prop-2-enal |

1252024-60-4 | 0.5g |

$781.0 | 2023-09-16 | ||

| Enamine | EN300-1984764-10.0g |

3-(5-chloro-2-hydroxyphenyl)prop-2-enal |

1252024-60-4 | 10g |

$3500.0 | 2023-06-02 | ||

| Enamine | EN300-1984764-1.0g |

3-(5-chloro-2-hydroxyphenyl)prop-2-enal |

1252024-60-4 | 1g |

$813.0 | 2023-06-02 | ||

| Enamine | EN300-1984764-0.1g |

3-(5-chloro-2-hydroxyphenyl)prop-2-enal |

1252024-60-4 | 0.1g |

$715.0 | 2023-09-16 | ||

| Enamine | EN300-1984764-1g |

3-(5-chloro-2-hydroxyphenyl)prop-2-enal |

1252024-60-4 | 1g |

$813.0 | 2023-09-16 |

3-(5-chloro-2-hydroxyphenyl)prop-2-enal 関連文献

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

1252024-60-4 (3-(5-chloro-2-hydroxyphenyl)prop-2-enal) 関連製品

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量